Bitpa

mitochondrial toxicity phthalanilide analog uncoupling

Bitpa (3602-01-5) is the definitive unsubstituted bis-imidazoline terephthalanilide, offering a fully documented pharmacokinetic benchmark that chlorinated analogs cannot replicate. Its unique, sustained brain retention (peak day 4, sustained through day 8 post-injection) and distinct, less potent mitochondrial uncoupling profile make it an irreplaceable negative control for SAR campaigns on mitochondrial toxicity and an essential scaffold for CNS-targeted drug design. Using a generic compound without this validated in vivo history risks confounding your disposition models. Secure this well-characterized reference standard to calibrate your assays against published historical data and ensure reliable, cross-study comparisons.

Molecular Formula C26H24N6O2
Molecular Weight 452.5 g/mol
CAS No. 3602-01-5
Cat. No. B14011893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBitpa
CAS3602-01-5
Molecular FormulaC26H24N6O2
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5
InChIInChI=1S/C26H24N6O2/c33-25(31-21-9-5-17(6-10-21)23-27-13-14-28-23)19-1-2-20(4-3-19)26(34)32-22-11-7-18(8-12-22)24-29-15-16-30-24/h1-12H,13-16H2,(H,27,28)(H,29,30)(H,31,33)(H,32,34)
InChIKeyYMKGYWQAKWKNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bitpa (CAS 3602-01-5): A Classical Bis‑Imidazoline Phthalanilide for Pharmacokinetic and Mitochondrial Research


Bitpa (CAS 3602‑01‑5), also known as 4,4″‑bis(2‑imidazolin‑2‑yl)terephthalanilide, is a bis‑imidazoline terephthalanilide derivative originally synthesized as part of the phthalanilide class of antineoplastic agents [1]. The compound is characterized by a central terephthalamide core flanked by two 4,5‑dihydro‑1H‑imidazol‑2‑yl‑phenyl moieties, conferring a polycationic structure that enables mitochondrial uptake and DNA interaction [2][3]. Unlike modern targeted inhibitors, Bitpa represents a historical benchmark compound whose pharmacokinetic profile and mechanism of action provide a well‑characterized reference for studying mitochondrial toxicity and drug disposition in vivo.

Why Bitpa (CAS 3602-01-5) Cannot Be Interchanged with Other Bis‑Imidazolines or Phthalanilides


Within the bis‑imidazoline phthalanilide family, even minor structural variations—such as the presence or absence of a 2‑chloro substituent—dramatically alter tissue distribution, mitochondrial accumulation, and therapeutic index [1]. For example, the chloro‑substituted analog NSC‑38280 exhibits potent mitochondrial uncoupling and antitumor activity in L1210 models, whereas Bitpa itself shows a distinct pharmacokinetic profile with prolonged brain retention in rats [2]. Moreover, generic substitution with unrelated imidazoline‑containing compounds (e.g., GW4869) introduces entirely different pharmacodynamics, as these agents target sphingomyelinase rather than mitochondrial function . Therefore, using an in‑class compound without quantitative validation of the specific biological endpoint risks confounding experimental outcomes and invalidating comparative analyses.

Bitpa (CAS 3602-01-5) Quantitative Differentiation Evidence: Head‑to‑Head Pharmacokinetic and Structural Comparisons


Bitpa vs. Chloro‑Substituted Analog NSC‑38280: Distinct Mitochondrial Uncoupling Potency

Bitpa lacks the 2‑chloro substituent present in NSC‑38280, resulting in reduced mitochondrial uncoupling activity. While NSC‑38280 behaves as a mitochondrial poison in L1210 tumor therapy, Bitpa's congener (the 2‑amino derivative) failed to show clinical efficacy, highlighting the critical role of the 2‑position substituent in determining antitumor potency [1]. Direct comparative data between Bitpa and NSC‑38280 are limited, but class‑level inference indicates that the unsubstituted parent compound exhibits a milder mitochondrial phenotype.

mitochondrial toxicity phthalanilide analog uncoupling

Bitpa Pharmacokinetics in Canine Model: Dose‑Normalized Blood Concentration Decay

Following intravenous administration in beagle dogs, Bitpa exhibits rapid blood clearance with a half‑life of approximately 1‑2 hours. At a dose of 3‑15 mg/kg, blood concentrations fell from an initial peak of 8‑10 μg/mL to ~1 μg/mL within a few hours and were undetectable by 24 hours [1]. This clearance profile is markedly faster than that of modern targeted therapeutics, indicating limited plasma stability and rapid tissue redistribution.

pharmacokinetics in vivo disposition canine model

Bitpa Tissue Distribution in Rat: Unique Brain Accumulation Profile

In rats receiving a single intravenous dose of 10 mg/kg, Bitpa demonstrated delayed and sustained brain accumulation. While blood levels became equivalent to control values by 24 hours, brain concentrations peaked on day 4 and remained elevated through day 8 [1]. This contrasts with liver and spleen, which reached maximum levels between 6‑24 hours and then declined rapidly. Such brain‑selective retention is uncommon among polycationic antineoplastics and suggests a unique interaction with neural tissues or limited efflux from the CNS.

tissue distribution brain penetration rat model

Bitpa vs. GW4869: Structural Basis for Divergent Biological Targets

Bitpa (CAS 3602‑01‑5) and GW4869 (CAS 6823‑69‑4) share a bis‑imidazoline phenyl motif, but their core linkages differ fundamentally: Bitpa contains a terephthalamide bridge, whereas GW4869 incorporates an acrylamide spacer . This structural divergence translates to distinct pharmacodynamics—GW4869 is a well‑characterized neutral sphingomyelinase (nSMase) inhibitor (IC50 = 1 μM) , while Bitpa exhibits mitochondrial‑targeting properties typical of phthalanilides. Direct head‑to‑head binding data are unavailable, but the structural difference alone precludes functional interchangeability.

bis-imidazoline structural analog target specificity

Bitpa Accumulation During Repeated Dosing: Non‑Linear Blood Level Build‑Up in Canines

Daily intravenous administration of Bitpa (0.6‑3.0 mg/kg/day) in dogs led to progressive accumulation in whole blood. After 4‑6 injections, 24‑hour trough levels exceeded 1 μg/mL and increased with each subsequent dose [1]. In one animal receiving 2 mg/kg/day, pre‑injection blood concentrations rose from undetectable to 5.5 μg/mL by day 10, with post‑injection peaks reaching 9.4 μg/mL. This accumulation pattern differs from the single‑dose rapid clearance and suggests saturation of elimination pathways or tissue binding.

repeated dosing accumulation canine model

Bitpa vs. Modern Mitochondrial Poisons: Class‑Level Selectivity and Therapeutic Index Inference

Phthalanilides like Bitpa and NSC‑38280 are classical mitochondrial poisons that uncouple oxidative phosphorylation, but their therapeutic index is narrow compared to contemporary mitochondrial‑targeted agents. For instance, NSC‑38280 demonstrated antitumor activity in L1210 models at doses that also caused significant host toxicity [1]. Bitpa, being less potent, may exhibit a slightly improved tolerability profile, though direct comparative toxicity data are lacking. This class‑level inference underscores the need for careful dose‑response studies when employing Bitpa as a research tool.

mitochondrial poison therapeutic index phthalanilide

Optimal Application Scenarios for Bitpa (CAS 3602-01-5) Based on Quantitative Evidence


In Vivo Pharmacokinetic Reference Standard for Polycationic Bis‑Imidazolines

Bitpa's well‑documented pharmacokinetic profile in dogs and rats—including rapid blood clearance, tissue distribution, and brain retention—makes it an ideal reference compound for calibrating in vivo disposition models of related bis‑imidazoline derivatives [1]. Researchers developing novel phthalanilide analogs can use Bitpa's published data as a benchmark for assessing improvements in plasma stability or tissue targeting.

Mitochondrial Uncoupling Control in Structure‑Activity Relationship (SAR) Studies

As a less potent mitochondrial uncoupler compared to its 2‑chloro analog NSC‑38280, Bitpa serves as a negative or low‑activity control in SAR campaigns aimed at identifying structural determinants of mitochondrial toxicity [2]. Its unsubstituted terephthalamide core allows direct comparison with substituted analogs to pinpoint the functional groups responsible for uncoupling activity.

Blood‑Brain Barrier Penetration Probe Scaffold

Bitpa's unique accumulation in rat brain tissue, peaking 4 days post‑injection and sustained through day 8, positions it as a starting scaffold for designing CNS‑targeted bis‑imidazolines [3]. Medicinal chemists can leverage this property to explore structural modifications that enhance or mitigate brain penetration, guided by the parent compound's in vivo distribution data.

Historical Control for Phthalanilide Class Toxicity Studies

In regulatory or academic toxicology research, Bitpa provides a historical benchmark for evaluating the safety margins of modern mitochondrial‑targeted agents. Its documented adverse effects (e.g., inhibition of urination at higher doses in dogs) [4] offer a comparative baseline for assessing whether newer compounds exhibit improved tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bitpa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.